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Compound of Interest

Compound Name: 5-Amino-2-methoxy-4-picoline

Cat. No.: B1295932 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 5-Amino-2-methoxy-4-picoline, also known as 6-methoxy-4-methylpyridin-3-

amine. The information presented herein is crucial for the identification, characterization, and

quality control of this pyridine derivative, which holds potential in medicinal chemistry and drug

development. This document summarizes available Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, outlines generalized experimental protocols

for obtaining such data, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary
The structural characterization of 5-Amino-2-methoxy-4-picoline (Molecular Formula:

C₇H₁₀N₂O, Molecular Weight: 138.17 g/mol ) is supported by a combination of spectroscopic

techniques. While a complete, unified dataset from a single source is not readily available in

the public domain, the following tables compile the expected and reported spectral

characteristics based on analogous compounds and general spectroscopic principles.

Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Data (Predicted)
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Assignment
¹H Chemical Shift (δ,

ppm)

¹³C Chemical Shift

(δ, ppm)
Multiplicity

H-3 6.8 - 7.2 112 - 115 Singlet

H-6 ~7.5 ~140 Singlet

-OCH₃ 3.8 - 4.0 53 - 56 Singlet

-CH₃ 2.1 - 2.5 18 - 22 Singlet

-NH₂ Variable (broad) - Singlet

C-2 - ~158 -

C-4 - ~136 -

C-5 - ~132 -

Note: Predicted chemical shifts are based on the analysis of similar substituted pyridine

structures. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

3550 - 3060 Medium - Strong

N-H stretching (asymmetric

and symmetric) of primary

amine

3100 - 3050 Strong Aromatic C-H stretching

2950 - 2850 Medium
Aliphatic C-H stretching (-CH₃,

-OCH₃)

1620 - 1580 Medium - Strong
N-H bending (scissoring) and

C=C/C=N ring stretching

1500 - 1400 Medium - Strong Aromatic ring stretching

1250 - 1000 Strong
C-O stretching (aryl-alkyl

ether)

900 - 650 Medium - Strong Out-of-plane C-H bending
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Table 3: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

138 High [M]⁺ (Molecular Ion)

107 High (often base peak) [M - OCH₃]⁺

High-resolution mass spectrometry provides an exact mass of the molecular ion at 138.079315

atomic mass units, confirming the molecular formula C₇H₁₀N₂O.[1]

Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data

presented above. These protocols are based on standard laboratory practices for the analysis

of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 5-Amino-2-
methoxy-4-picoline.

Methodology:

Sample Preparation:

Weigh approximately 5-10 mg of 5-Amino-2-methoxy-4-picoline.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-

d₆) in a clean, dry NMR tube.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not

already present in the solvent.

Instrumentation:

A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better

resolution.
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Data Acquisition:

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good

signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider

spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer

relaxation delay may be required due to the lower natural abundance and longer

relaxation times of the ¹³C nucleus.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum and perform baseline correction.

Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm).

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to

assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 5-Amino-2-methoxy-4-picoline.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation:

Place a small amount of the solid 5-Amino-2-methoxy-4-picoline sample directly onto

the ATR crystal.

Instrumentation:

A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
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Data Acquisition:

Apply pressure to ensure good contact between the sample and the ATR crystal.

Acquire a background spectrum of the clean, empty ATR crystal.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the characteristic absorption bands corresponding to the functional

groups in the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 5-Amino-2-
methoxy-4-picoline.

Methodology (Electron Ionization - EI):

Sample Introduction:

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe or after separation by gas chromatography (GC-MS).

The sample is vaporized in the ion source.

Ionization:

The gaseous sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing the ejection of an electron and the formation of a positively

charged molecular ion ([M]⁺).

Mass Analysis:
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The molecular ion and any fragment ions formed in the source are accelerated into a

mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection:

The separated ions are detected, and their abundance is recorded.

Data Analysis:

A mass spectrum is generated, plotting the relative abundance of ions as a function of

their m/z ratio.

Identify the molecular ion peak to confirm the molecular weight.

Analyze the fragmentation pattern to gain further structural information. For 5-Amino-2-
methoxy-4-picoline, the loss of the methoxy group (CH₃O•, 31 Da) is a characteristic

fragmentation pathway, leading to a prominent peak at m/z 107.[1]

Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the spectroscopic characterization of

5-Amino-2-methoxy-4-picoline and the relationship between the different spectroscopic

techniques in structure elucidation.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 5-
Amino-2-methoxy-4-picoline.
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Caption: Logical relationship of spectroscopic data in the structure elucidation of 5-Amino-2-
methoxy-4-picoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 5-Amino-2-methoxy-4-picoline:
A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295932#spectroscopic-data-of-5-amino-2-methoxy-
4-picoline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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